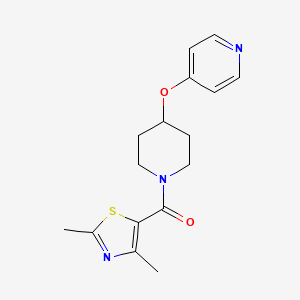
(2,4-Dimethylthiazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,4-Dimethylthiazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone, also known as MTT, is a yellow tetrazolium dye that is widely used in scientific research. It is a colorless compound that is soluble in water and has a molecular weight of 414.5 g/mol. MTT is commonly used in cell viability assays to determine the number of viable cells in a culture.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has explored the synthesis of new pyridine derivatives, including compounds related to "(2,4-Dimethylthiazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone," demonstrating variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This includes the synthesis of amide derivatives from acid chlorides and hydroxyethyl piperazine or dichloropiperazine, establishing their structures through elemental analysis and spectral studies (Patel, Agravat, & Shaikh, 2011).
Anticancer Agents
Another focus area has been the development of novel pyrazole derivatives with potential as antimicrobial and anticancer agents. These efforts include synthesizing derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and evaluating their in vitro antimicrobial and anticancer activity. Some synthesized compounds have shown higher anticancer activity than reference drugs, highlighting the promise of these derivatives in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antitubercular and Antifungal Activity
The compound's derivatives have also been evaluated for antitubercular and antifungal activities, with some displaying significant efficacy. This research emphasizes the importance of the compound's structural modifications in enhancing biological activity against specific pathogens (Syed, Ramappa, & Alegaon, 2013).
Molecular Docking and Antioxidant Activities
Furthermore, the compound's derivatives have been subjected to molecular docking analysis to understand their interactions with enzyme targets, alongside evaluations of their antibacterial and antioxidant activities. This comprehensive approach allows for a deeper understanding of the compound's potential in various biological contexts (Lynda, 2021).
Synthesis Techniques
Research has not only focused on biological activities but also on advancing synthesis techniques for related compounds. For instance, studies on the synthesis of dimethyl sulfomycinamate highlight the intricate steps and yields involved in creating compounds related to "this compound," contributing to the field of organic synthesis and medicinal chemistry (Bagley, Dale, Xiong, & Bower, 2003).
properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-15(22-12(2)18-11)16(20)19-9-5-14(6-10-19)21-13-3-7-17-8-4-13/h3-4,7-8,14H,5-6,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTBAHSAJPNQOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)OC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7-Difluorospiro[3.5]nonan-3-one](/img/structure/B2391283.png)
![N-(1-cyanocyclobutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B2391284.png)
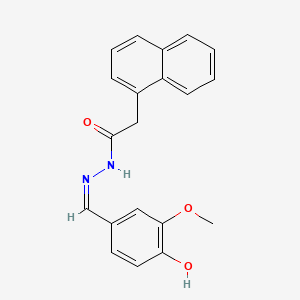

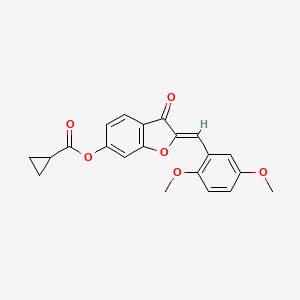
![3-(1-(2,3-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2391289.png)

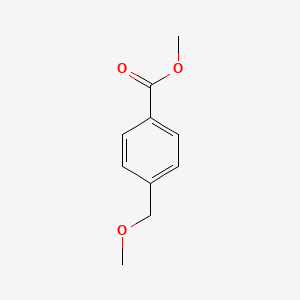
![1-{3-[2-Hydroxy-3-(piperazin-1-yl)propoxy]-2,2-dimethylpropoxy}-3-(piperazin-1-yl)propan-2-ol](/img/structure/B2391293.png)
![(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2391296.png)
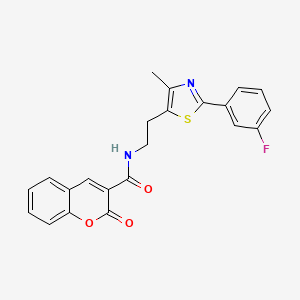
![1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2391299.png)
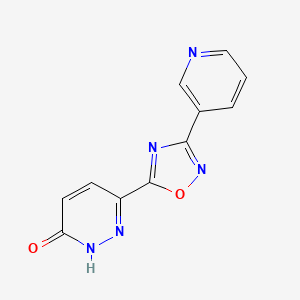
![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2391303.png)